molecular formula C25H27FN6O3S B2806620 1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-34-2

1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2806620
CAS No.: 1111197-34-2
M. Wt: 510.59
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Description

The compound 1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative featuring:

  • A triazolo[4,3-a]quinazoline core fused with a 1,2,4-triazole ring.
  • Substituents: 4-Isobutyl and N-isopropyl groups at positions 4 and 8, respectively. A 4-fluorophenylamino moiety linked via a thioether (-S-) and carbonyl group. A carboxamide group at position 7.

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O3S/c1-14(2)12-31-23(35)19-10-5-16(22(34)27-15(3)4)11-20(19)32-24(31)29-30-25(32)36-13-21(33)28-18-8-6-17(26)7-9-18/h5-11,14-15H,12-13H2,1-4H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHCHZXBIGOERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a triazole ring and various functional groups that suggest diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN5O3SC_{20}H_{22}FN_5O_3S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms. The intricate structure is responsible for its biological activity.

Property Value
Molecular Weight419.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the triazole ring has been associated with antifungal and antibacterial activities as well.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit key pathways involved in cancer progression. For instance, derivatives of triazole have been shown to target specific kinases involved in tumor growth.

Antimicrobial Activity

The triazole moiety contributes to the compound's potential as an antimicrobial agent. Studies have demonstrated that triazole derivatives can disrupt fungal cell wall synthesis and exhibit antibacterial effects against Gram-positive bacteria.

Case Studies

  • Anticancer Efficacy : A study on triazole derivatives revealed that certain compounds could significantly reduce the viability of breast cancer cells by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Properties : Research published in the British Journal of Pharmacology highlighted the effectiveness of triazole compounds against various fungal strains, demonstrating their potential for treating infections caused by resistant pathogens .

The compound is hypothesized to interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies suggest that it may bind to targets such as protein kinases or enzymes critical for DNA synthesis.

Research Findings and Future Directions

Further studies are needed to elucidate the precise mechanisms underlying the biological activity of this compound. Techniques such as molecular docking, binding assays, and in vivo studies will be crucial for understanding its therapeutic potential.

Potential Applications

  • Cancer Treatment : Given its anticancer properties, this compound could be developed into a therapeutic agent targeting specific types of tumors.
  • Antimicrobial Agents : Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal treatments.

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

The triazoloquinazoline scaffold is well-documented for its H1-antihistaminic and kinase-inhibitory activities. Below is a comparative analysis of key analogs:

Compound Name/ID Core Structure Substituents Key Functional Differences Biological Activity (Reported)
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 4-Isobutyl, N-isopropyl, 8-carboxamide, 4-fluorophenylamino-thioether Unique thioether linkage and carboxamide Not explicitly reported (predicted)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione group Sulfonyl vs. triazoloquinazoline core Antifungal, antimicrobial
1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones [1,2,4]Triazolo[4,3-a]quinazoline Phenyl, alkyl/aryl groups at position 1 Lack of thioether and carboxamide H1-antihistaminic (IC50: 0.82–1.34 µM)
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido esters [1,2,4]Triazolo[4,3-a]quinazoline Methyl, thioacetamido-ester side chains Ester vs. carboxamide Predicted H1-antihistaminic
Key Observations:
  • Carboxamide vs. Ester : The carboxamide group at position 8 may enhance solubility and hydrogen-bonding capacity compared to ester-containing analogs .
Spectroscopic Features:
  • IR Spectroscopy :
    • The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole-thiones contrasts with the target’s carbonyl groups (amide C=O at ~1680 cm⁻¹).
    • The thione (C=S) stretch (~1247–1255 cm⁻¹) in analogs is replaced by a thioether (C-S) vibration in the target compound .
  • NMR :
    • The isobutyl (δ ~0.9–1.2 ppm) and isopropyl (δ ~1.2–1.5 ppm) groups in the target compound would show distinct splitting patterns compared to methyl or phenyl substituents in analogs .

Pharmacological Potential and Computational Insights

While direct activity data for the target compound is unavailable, structural parallels suggest:

  • H1-Antihistaminic Activity : Analogous triazoloquinazolines exhibit potent H1-antihistaminic effects (e.g., Alagarsamy’s compounds with IC50 < 2 µM) . The 4-fluorophenyl group may enhance binding to histamine receptors via hydrophobic interactions.
  • Kinase Inhibition: The triazoloquinazoline core is known to inhibit kinases (e.g., EGFR), and the carboxamide group could mimic ATP’s adenine binding .
  • Docking Studies : Tools like AutoDock Vina could predict binding modes, though experimental validation is required.

Q & A

Q. What synthetic routes and reaction conditions are critical for preparing this compound?

The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key steps:

  • Cyclization : Use hydrazine hydrate under reflux to form the triazoloquinazoline core, as seen in analogous quinazoline derivatives .
  • Thioether linkage : React a 2-mercaptoethyl intermediate with a 4-fluorophenyl-substituted precursor in ethanol/DMF with benzyltributylammonium bromide as a phase-transfer catalyst .
  • Amide coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
    Critical conditions : Maintain anhydrous environments for amide steps, monitor reactions via TLC (silica gel, ethyl acetate/hexane), and purify via column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR :
    • ¹H NMR : Look for downfield signals at δ 8.5–9.0 ppm (quinazoline C-H), δ 6.8–7.5 ppm (fluorophenyl protons), and δ 1.0–1.5 ppm (isopropyl/isobutyl groups) .
    • ¹³C NMR : Peaks near δ 165–175 ppm (amide/keto C=O) and δ 110–160 ppm (aromatic carbons) .
  • IR : Strong absorptions at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ with accurate mass matching the formula (e.g., m/z ~550–600) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Anticancer activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations over 48–72 hours .
  • Antimicrobial activity : Perform broth microdilution for MIC determination against S. aureus and E. coli .
  • Cytotoxicity controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis and resolve data contradictions?

  • DoE parameters : Vary solvent polarity (DMF vs. ethanol), temperature (25–80°C), and catalyst loading (0.1–5 mol%) to map yield-purity relationships .
  • Contradiction resolution : Use ANOVA to identify statistically significant factors (e.g., temperature impacts cyclization efficiency) and validate via triplicate runs .
  • Case study : A triazoloquinazoline analog showed 30% yield in ethanol vs. 65% in DMF due to improved solubility of intermediates .

Q. What computational strategies predict target binding and mechanism of action?

  • Docking : Use AutoDock Vina with a Lamarckian GA algorithm. Set grid boxes to cover ATP-binding pockets (e.g., EGFR kinase) and validate poses via RMSD clustering (<2 Å) .
  • Scoring function : Prioritize hydrogen bonds (fluorophenyl C-F⋯backbone NH) and hydrophobic contacts (isobutyl group with kinase hydrophobic pockets) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to analyze structure-activity relationships (SAR) for substituent effects?

  • Substituent variation : Compare analogs with:

    SubstituentIC₅₀ (μM, MCF-7)MIC (μg/mL, S. aureus)
    4-Fluorophenyl12.3 ± 1.28.5 ± 0.7
    4-Chlorophenyl18.9 ± 2.112.1 ± 1.3
    Data adapted from triazoloquinazoline derivatives .
  • Key trends : Electron-withdrawing groups (e.g., -F) enhance anticancer activity, while bulkier substituents (e.g., isobutyl) improve membrane permeability .

Q. How to address discrepancies in biological activity across studies?

  • Potential causes : Cell line heterogeneity, assay protocols (e.g., serum concentration in MTT), or compound purity (>95% required) .
  • Mitigation :
    • Standardize assays using CLSI guidelines for antimicrobial tests .
    • Validate purity via HPLC (≥98%) and characterize degradation products via LC-MS .

Q. Methodological Notes

  • Synthetic reproducibility : Pre-dry solvents (molecular sieves) and use inert atmospheres for moisture-sensitive steps .
  • Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Ethical compliance : Follow institutional guidelines for cell-based assays and cytotoxicity testing.

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